4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE
Overview
Description
4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE is a complex organic compound with the molecular formula C21H25N3O4S It is known for its unique structural features, which include an acetamido group, a piperidine ring, and a sulfonyl phenyl group
Scientific Research Applications
4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Acetamido Group: This step involves the acetylation of an amine group to form the acetamido group.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is added to the phenyl ring through a sulfonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can modify the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Mechanism of Action
The mechanism of action of 4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-ACETAMIDO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE: Similar compounds include other benzamide derivatives with varying substituents on the phenyl ring or the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-acetamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-15-11-13-24(14-12-15)29(27,28)20-9-7-19(8-10-20)23-21(26)17-3-5-18(6-4-17)22-16(2)25/h3-10,15H,11-14H2,1-2H3,(H,22,25)(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJKJRWDMTWRTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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